Lesinurad Impurity 9 (Lesinurad Impurity E)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

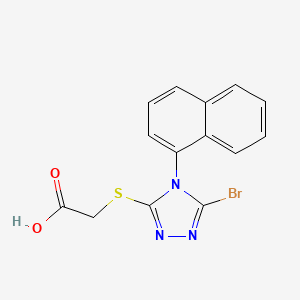

Lesinurad Impurity 9 (Lesinurad Impurity E), also known as Lesinurad Impurity 9 (Lesinurad Impurity E), is a useful research compound. Its molecular formula is C14H10BrN3O2S and its molecular weight is 364.22. The purity is usually > 95%.

BenchChem offers high-quality Lesinurad Impurity 9 (Lesinurad Impurity E) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lesinurad Impurity 9 (Lesinurad Impurity E) including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Lesinurad Impurity 9, also known as “2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid”, primarily targets two proteins: uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid in the kidneys .

Mode of Action

Lesinurad Impurity 9 inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad Impurity 9 increases the excretion of uric acid . Similarly, OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad Impurity 9 also contributes to the increased excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad Impurity 9 affects the uric acid reabsorption pathway . This leads to an increase in the renal clearance and fractional excretion of uric acid . As a result, the serum uric acid concentration is reduced .

Pharmacokinetics

Lesinurad Impurity 9 is quickly and practically completely absorbed from the gut . The highest blood plasma concentrations are reached after one to four hours . When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin . This impacts the bioavailability of the compound .

Result of Action

The primary result of the action of Lesinurad Impurity 9 is the reduction of serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower blood levels .

Action Environment

The action, efficacy, and stability of Lesinurad Impurity 9 can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. As such, Lesinurad Impurity 9 should be used with caution in patients taking moderate inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) and the therapeutic effect may be decreased in the presence of inducers of CYP2C9 (e.g., rifampin) .

生化学分析

Biochemical Properties

Lesinurad, the parent compound, is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . This leads to increased uric acid excretion and thus lowers serum uric acid levels . It’s plausible that “Lesinurad Impurity 9” may interact with similar enzymes and proteins.

Cellular Effects

Lesinurad has been shown to have significant effects on renal function, particularly in the kidneys’ ability to excrete uric acid . It’s possible that “Lesinurad Impurity 9” may have similar effects on cellular processes.

Molecular Mechanism

Lesinurad, the parent compound, works by inhibiting the activity of URAT1 and OAT4 . This inhibition increases the excretion of uric acid, thus lowering serum uric acid levels .

Temporal Effects in Laboratory Settings

Lesinurad has been shown to have a significant decrease in serum levels of uric acid, blood urea nitrogen, xanthine oxidase activity, catalase, glutathione peroxidase and inflammatory cytokines reported in hyperuricemic mice .

Dosage Effects in Animal Models

Studies on Lesinurad have shown that it has a significant ameliorative hypouricemic impact in the treatment of hyperuricemia in mice at the biochemical, molecular and cellular levels .

Metabolic Pathways

Lesinurad is known to be involved in the metabolism of uric acid, specifically in the inhibition of uric acid reabsorption .

Transport and Distribution

Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are major transporters for uric acid .

Subcellular Localization

Lesinurad, the parent compound, is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane .

生物活性

Lesinurad, a selective uric acid reabsorption inhibitor, is primarily used in the treatment of hyperuricemia associated with gout. The compound has been studied for its biological activity, particularly focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the implications of its impurities, including Lesinurad Impurity 9 (also known as Lesinurad Impurity E). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Lesinurad Impurity 9.

Lesinurad functions by inhibiting the uric acid transporter URAT1, which is crucial for the reabsorption of uric acid in the kidneys. By blocking this transporter, Lesinurad increases the excretion of uric acid and subsequently lowers serum uric acid (sUA) levels. This mechanism is particularly beneficial for patients who do not achieve target sUA levels with xanthine oxidase inhibitors (XOIs) like allopurinol .

Biological Activity and Pharmacodynamics

Inhibition of Uric Acid Transporters:

- URAT1 Inhibition: Lesinurad has a significant inhibitory effect on URAT1 with an IC50 value around 7.3 µM .

- OAT4 Inhibition: It also inhibits OAT4, another transporter involved in uric acid reabsorption, with an IC50 value of approximately 3.7 µM .

Pharmacodynamic Effects:

- Clinical studies indicate that administration of Lesinurad results in a notable reduction in sUA levels. For instance, a single dose of 200 mg can lead to decreases in sUA by approximately 46% at 6 hours post-administration .

- When combined with an XOI, additional reductions in sUA levels are observed, enhancing therapeutic efficacy .

Pharmacokinetics

Lesinurad is rapidly absorbed after oral administration, achieving maximum plasma concentrations (Cmax) within 1 to 4 hours. Its absolute bioavailability is close to 100%, and it is highly protein-bound (approximately 98%) in plasma . The elimination half-life is about 5 hours, indicating that it does not accumulate with repeated dosing .

Case Study: Efficacy in Gout Management

A clinical trial involving patients with gout demonstrated that the combination of Lesinurad and a XOI significantly improved sUA control compared to XOI alone. The primary endpoint was met by a higher proportion of patients achieving target sUA levels after 6 months of treatment .

Data Tables

| Parameter | Lesinurad | Lesinurad Impurity 9 |

|---|---|---|

| URAT1 IC50 | 7.3 µM | TBD |

| OAT4 IC50 | 3.7 µM | TBD |

| Cmax (oral) | 1-4 hours | TBD |

| Half-life | ~5 hours | TBD |

| Bioavailability | ~100% | TBD |

Note: TBD indicates that specific data for Lesinurad Impurity 9 is not yet available or requires further investigation.

科学的研究の応用

Pharmacological Applications

-

Gout Treatment :

- Lesinurad has been clinically proven to be effective in reducing serum uric acid levels in patients with gout. In a phase III trial, patients receiving lesinurad in combination with febuxostat achieved significantly lower serum uric acid levels compared to those receiving febuxostat alone .

- The study indicated that 76.1% of patients on the 400 mg dose of lesinurad achieved serum uric acid levels below 5.0 mg/dL by month six, demonstrating its effectiveness in managing hyperuricemia associated with gout .

- Combination Therapy :

- Renal Safety Profile :

Study: Efficacy and Safety of Lesinurad

- Objective : To evaluate the efficacy and safety of lesinurad combined with febuxostat.

- Methodology : A total of 324 patients were enrolled in a 12-month study where they received either lesinurad (200 mg or 400 mg) or placebo alongside febuxostat.

- Results :

Summary Table of Clinical Outcomes

| Treatment Group | Proportion Achieving Serum UA < 5.0 mg/dL | Mean % Reduction in Target Tophi Area |

|---|---|---|

| Febuxostat Alone | 46.8% | 28.3% |

| Febuxostat + Lesinurad (200 mg) | 56.6% | 50.1% |

| Febuxostat + Lesinurad (400 mg) | 76.1% | 52.9% |

特性

IUPAC Name |

2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTUXVMZGZEASH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。